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m-PEG9-phosphonic acid

Cat. No.: B609306
M. Wt: 492.5 g/mol
InChI Key: UEQSLJQFVIWCCW-UHFFFAOYSA-N
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Description

Contextualization of Oligo(ethylene glycol)-Phosphonic Acid Architectures in Contemporary Research

Oligo(ethylene glycol)-phosphonic acid architectures are hybrid molecules that play a crucial role as linkers and surface modifiers in modern chemical and materials science research. rsc.orgaxispharm.com The surface immobilization of oligo(ethylene glycol) is a widely utilized strategy to prevent the non-specific adsorption of proteins and cells. nih.govresearchgate.net These molecules consist of a phosphonate (B1237965) group, which serves as a robust anchor to various substrates, particularly metal oxides, and a polyethylene (B3416737) glycol (PEG) chain that imparts specific physicochemical properties like hydrophilicity and biocompatibility. axispharm.comspecificpolymers.com This dual functionality allows for the creation of organic-inorganic hybrid materials with tailored properties for applications in diverse fields such as biomaterials, biosensors, and organic electronics. rsc.orgd-nb.inforesearchgate.net For instance, these architectures are used to modify implant surfaces, develop novel drug delivery systems, and stabilize nanoparticles in aqueous media. specificpolymers.comaxispharm.com The ability to graft these molecules onto surfaces like alumina (B75360) or cerium oxide nanoparticles leads to enhanced stability in water and cell culture media. specificpolymers.com

Foundational Principles of Phosphonate Chemistry in Surface and Supramolecular Systems

The utility of m-PEG9-phosphonic acid as a surface modifier is rooted in the fundamental chemistry of its phosphonate headgroup. Phosphonic acids are increasingly used for controlling surface and interface properties in hybrid materials and electronic devices. rsc.org They have a high affinity for metal oxide surfaces such as titanium dioxide, zirconia, and alumina, forming strong, stable bonds. d-nb.inforesearchgate.net This strong attachment is often achieved through the formation of covalent M-O-P (metal-oxygen-phosphorus) bonds via condensation reactions between the P-OH groups of the acid and the hydroxyl groups on the substrate surface. d-nb.inforesearchgate.net In addition to covalent bonding, the P=O group can coordinate with surface metal atoms. researchgate.net This robust anchoring capability makes phosphonates excellent candidates for creating stable self-assembled monolayers (SAMs), which are highly ordered molecular layers that can precisely control the surface properties of a material. rsc.org The direct introduction of phosphonates onto polymer surfaces has also been shown to enhance biocompatibility. ox.ac.uk

Structural and Functional Significance of the Oligo(ethylene glycol) (PEG) Moiety in Molecular Design

The oligo(ethylene glycol) (OEG) moiety is a critical component in molecular design, prized for its unique combination of properties, including water solubility, biocompatibility, and low toxicity. rsc.orgmdpi.com These chains are flexible and hydrophilic, which is essential for applications in aqueous environments. nih.govresearchgate.net A key feature of PEG and OEG chains is their ability to prevent the non-specific adsorption of proteins and other biomolecules onto surfaces, a property often referred to as "stealth" behavior. nih.govrsc.org This resistance to biofouling is crucial for the development of medical implants and biosensors. rsc.org Furthermore, the length of the OEG chain can be precisely controlled to tune the molecule's properties. mdpi.comresearchgate.net For example, the thermoresponsive behavior of some OEG-based polymers can be adjusted by altering the number of ethylene (B1197577) glycol repeat units, allowing for the creation of "smart" materials that respond to temperature changes. rsc.orgresearchgate.net In molecules like this compound, the PEG chain acts as a flexible spacer, separating the phosphonate anchor from another functional group or a larger molecular construct. glpbio.commedchemexpress.com

Current Research Trajectories and Emerging Applications of this compound

The specific structure of this compound makes it a valuable tool in several cutting-edge areas of research. A prominent application is its use as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). glpbio.commedchemexpress.commedchemexpress.combiotechhubafrica.co.za PROTACs are bifunctional molecules that recruit specific proteins to E3 ubiquitin ligases for degradation, and the PEG linker serves as a flexible spacer between the protein-binding ligand and the E3 ligase ligand. glpbio.commedchemexpress.com

Beyond PROTACs, the broader class of m-PEG-phosphonic acids is being explored for other advanced applications. They are used in the development of drug delivery systems, particularly for bone-targeted therapies, as the phosphonic acid group can form stable complexes with calcium ions in bone tissue. axispharm.com This allows for the selective accumulation of therapeutic agents in bones, potentially increasing efficacy while reducing systemic toxicity. axispharm.com In materials science, these molecules are used as surface modifiers for implants to improve osseointegration and for components in solid-state lithium batteries, where they can enhance interfacial contact and improve cyclability and ionic conductivity. axispharm.comaxispharm.com

Table 1: Physicochemical Properties of this compound

Identification of Key Research Questions and Future Scholarly Endeavors

While the foundational properties of this compound and related molecules are well-understood, several avenues for future research remain. Key questions include understanding how the specific length of the oligo(ethylene glycol) chain (n=9) quantitatively influences surface density, biocompatibility, and the efficacy of the systems it is part of, such as in PROTACs or on material surfaces. Further research could focus on the synthesis and application of this compound in creating novel functional materials, such as responsive surfaces that change their properties based on external stimuli. Another area for scholarly endeavor is the exploration of this molecule in creating more complex, multifunctional surface coatings by combining it with other functional molecules. Investigating its performance in a wider range of applications, from advanced battery technologies to new classes of biosensors, will also be a critical direction for future studies. The development of new synthetic methodologies to produce these molecules with even greater purity and control could also accelerate research in these areas.

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H41O12P B609306 m-PEG9-phosphonic acid

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41O12P/c1-23-2-3-24-4-5-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32(20,21)22/h2-19H2,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQSLJQFVIWCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41O12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of M Peg9 Phosphonic Acid

Methodologies for the Preparation of m-PEG9-phosphonic acid and Related Oligomers

The synthesis of this compound and its oligomeric relatives can be achieved through several strategic routes, primarily involving the transformation of phosphonate (B1237965) esters or direct phosphonylation reactions.

Synthesis via Phosphonate Hydrolysis and Dealkylation Procedures

The most common and established route to phosphonic acids is the dealkylation of their corresponding dialkyl or diaryl phosphonate esters. beilstein-journals.orgnih.gov These ester precursors are typically more stable and easier to purify than the final acid. The conversion to this compound is accomplished by cleaving the ester groups, a process that can be performed under various conditions.

Acidic Hydrolysis: A general and robust method for dealkylating phosphonate esters is hydrolysis using concentrated strong acids. d-nb.info The reaction typically involves refluxing the dialkyl phosphonate ester of the m-PEG9 chain with concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) for several hours. beilstein-journals.orgd-nb.inforesearchgate.net While effective, these harsh conditions can sometimes lead to the cleavage of the P-C bond or be incompatible with sensitive functional groups that might be present on the PEG chain. beilstein-journals.orgbeilstein-journals.org

Dealkylation using Silyl Halides (McKenna Procedure): A milder and highly efficient alternative to strong acid hydrolysis is the McKenna procedure, which utilizes bromotrimethylsilane (B50905) (TMSBr). beilstein-journals.orgnih.gov This two-step process involves the reaction of the dialkyl m-PEG9-phosphonate with TMSBr in a non-protic solvent like dichloromethane (B109758) (CH2Cl2) or acetonitrile. nih.gov This reaction forms a bis(trimethylsilyl) phosphonate intermediate. Subsequent hydrolysis or alcoholysis (typically with methanol (B129727) or water) rapidly and cleanly yields the final phosphonic acid. beilstein-journals.orgnih.gov This method is valued for its mild conditions and compatibility with a wider range of functional groups. nih.gov Variations using iodotrimethylsilane (B154268) have also been reported and are known for their rapid and quantitative conversion at room temperature. rsc.org Other reagents, such as boron tribromide (BBr3), also effectively dealkylate phosphonate esters under mild conditions. beilstein-journals.orgnih.gov

Method Key Reagents Conditions Advantages Limitations Citations
Acidic Hydrolysis Concentrated HCl or HBrReflux, 1-12 hoursGeneral applicability, readily available reagents.Harsh conditions, potential for side reactions. beilstein-journals.orgd-nb.inforesearchgate.net
McKenna Procedure 1. Bromotrimethylsilane (TMSBr) 2. Methanol or Water1. Room Temperature 2. SolvolysisMild, high yield, compatible with sensitive functional groups.Reagent cost and handling. beilstein-journals.orgnih.gov
Boron Reagent Dealkylation Boron tribromide (BBr3)-30 °C to 70 °C in tolueneMild and efficient.Reagent handling and potential side reactions. beilstein-journals.orgnih.gov

Direct Synthesis Routes Employing Phosphorous Acid

Direct methods aim to form the P-C bond and the phosphonic acid group in a single conceptual process, often starting from phosphorous acid (H₃PO₃). beilstein-journals.orgnih.gov One well-known example is the Moedritzer–Irani reaction, which is used to synthesize α-amino-methylenephosphonic acids from an amine, formaldehyde, and phosphorous acid. nih.gov For a molecule like this compound, a related strategy would involve the reaction of a suitable electrophilic PEG derivative with phosphorous acid or its equivalent.

A sophisticated one-pot procedure that achieves a similar outcome involves using tris(trimethylsilyl) phosphite (B83602) as a synthetic equivalent of phosphorous acid. This reagent can react with an activated PEG precursor, such as a PEG-acyl chloride. The resulting silylated intermediate is then hydrolyzed with methanol to yield the desired PEG-phosphonic acid. beilstein-journals.org This approach benefits from mild reaction conditions, avoiding the harshness of other methods. beilstein-journals.org

Optimization of Reaction Conditions for Scalable Synthesis

For this compound to be widely useful, its synthesis must be scalable. Optimization focuses on improving yield, purity, and efficiency while minimizing cost and complex procedures. The use of milder dealkylation methods like the McKenna procedure is inherently more scalable and safer than using large volumes of boiling concentrated acids. beilstein-journals.orgnih.gov

Further optimization for scalability has been explored for phosphonate dealkylation. One patented method found that using trimethylchlorosilane in a compatible solvent within a sealed vessel at elevated temperatures (90-140 °C) leads to high yields in significantly shorter reaction times compared to solvent-free systems. google.com One-pot procedures, where a precursor is converted to the final product without isolating intermediates, are also highly desirable for large-scale synthesis as they reduce processing time and material loss. beilstein-journals.orgnih.gov The development of mild, high-yield reactions is crucial, especially when working with structurally sensitive molecules. rsc.org

Derivatization and Functionalization of this compound

The true utility of this compound in research, particularly in fields like drug delivery and bioconjugation, comes from the ability to functionalize and derivatize the molecule. medchemexpress.comglpbio.com

Strategies for Modifying the PEG Chain for Specific Research Objectives

The methoxy (B1213986) (m-) group at one end of the PEG chain can be replaced with a variety of other functional groups to allow for conjugation to biomolecules or surfaces. This is typically achieved by starting with a heterobifunctional PEG molecule rather than modifying the final this compound.

For example, an "Azido-PEG-phosphonic acid" can be synthesized. precisepeg.com The synthesis would begin with an Azido-PEG-alcohol. The terminal alcohol group is converted into a good leaving group (like a halide or tosylate), which then reacts with a trialkyl phosphite in a Michaelis-Arbuzov reaction to form the phosphonate ester. Subsequent dealkylation yields the azido-functionalized phosphonic acid. The azide (B81097) group can then be used in "click chemistry" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, to attach the molecule to proteins, peptides, or other targets. precisepeg.com

Another strategy involves the functionalization of polyethylene (B3416737) glycol with a thiol group, followed by a radical addition of vinyl phosphonic acid to the thiol. researchgate.net This method provides an alternative route to introduce the phosphonic acid moiety while preserving a modifiable PEG backbone.

Synthesis of this compound Esters and Other Precursors

The synthesis of this compound is dependent on the prior synthesis of its ester precursors, most commonly dialkyl phosphonates. These esters are key intermediates that are then dealkylated as described in section 2.1.1. The commercial availability of compounds like this compound ethyl ester confirms their role as stable precursors. immunomart.com

The formation of the crucial carbon-phosphorus (C-P) bond in these precursors is typically achieved through classic organophosphorus reactions:

The Michaelis-Arbuzov Reaction: This is one of the most widely used methods for forming C-P bonds. researchgate.net It involves the reaction of a trialkyl phosphite with an alkyl halide. For this specific compound, the synthesis would start with an m-PEG9-halide (e.g., m-PEG9-bromide), which is heated with a trialkyl phosphite (e.g., triethyl phosphite) to yield the diethyl m-PEG9-phosphonate. nih.govresearchgate.net

The Michaelis-Becker Reaction: This reaction involves the deprotonation of a dialkyl phosphite (dialkyl H-phosphonate) with a strong base to form a phosphite anion, which then acts as a nucleophile to displace a halide from the m-PEG9-halide. beilstein-journals.org

These reactions provide reliable pathways to the phosphonate ester intermediates required for the final synthesis of this compound.

Fundamental Investigations of Molecular and Supramolecular Interactions of M Peg9 Phosphonic Acid

Adsorption Mechanisms of m-PEG9-phosphonic acid on Inorganic Substrates

The adsorption of this compound onto inorganic substrates is a complex process governed by the strong affinity of the phosphonic acid headgroup for metal oxide surfaces. This interaction is fundamental to creating stable, functionalized surfaces for a variety of applications.

The phosphonic acid headgroup (–PO(OH)₂) can bind to metal oxide surfaces like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃) through several binding modes. These modes are primarily differentiated by the number of oxygen atoms from the phosphonate (B1237965) group that form covalent or coordinate bonds with the metal atoms on the surface. The primary binding configurations are monodentate, bidentate, and tridentate. utwente.nluba.ar

Monodentate Binding: In this mode, one of the phosphonate oxygen atoms forms a single covalent bond (e.g., P–O–Ti) with a metal site on the surface. uba.ar This type of binding can occur with or without the deprotonation of the phosphonic acid's hydroxyl groups. uhasselt.be

Bidentate Binding: This involves two oxygen atoms from the phosphonate group binding to the surface. This can happen in a chelating fashion (both oxygens binding to the same metal atom) or a bridging fashion (binding to two different metal atoms). Bidentate binding typically involves the deprotonation of one or both hydroxyl groups. uba.aracs.org

Tridentate Binding: Here, all three oxygen atoms of the phosphonate group (one phosphoryl oxygen and two hydroxyl oxygens after deprotonation) interact with the surface metal atoms. utwente.nl

The prevalence of each binding mode is influenced by factors such as surface chemistry, the specific crystal face of the substrate, surface coverage, and processing conditions like temperature. uba.ard-nb.infouba.ar For instance, on anatase TiO₂(101), low coverage of phenylphosphonic acid favors a bidentate geometry, while higher coverage leads to a mix of monodentate and bidentate modes. acs.org In contrast, both bidentate and tridentate modes can be stable on the anatase TiO₂(001) surface. uba.ar The presence of water and non-covalent interactions, such as hydrogen bonding, can also influence the co-existence of multiple binding modes on the surface. d-nb.info

Binding ModeDescriptionGoverning FactorsExample Substrates
MonodentateOne P-O-Metal bond.High molecular coverage, temperature. uba.arTiO₂, Al₂O₃ utwente.nluba.ar
BidentateTwo P-O-Metal bonds (chelating or bridging).Low molecular coverage, surface crystallography. acs.orguba.arTiO₂, Stainless Steel 316L acs.orgnih.gov
TridentateThree P-O-Metal bonds.Substrate geometry, absence of steric hindrance. utwente.nluhasselt.beAl₂O₃, HfO₂ utwente.nlsci-hub.se

The atomic arrangement of the substrate surface (crystallography) and its chemical composition play a critical role in determining the adsorption geometry and stability of phosphonic acid monolayers. Different crystal faces of the same material can present different densities and arrangements of surface hydroxyl groups and metal cation sites, which are the primary binding locations for phosphonic acids.

For example, studies on TiO₂ have shown that the binding mode of phosphonic acids differs between the anatase (101) and (001) surfaces. A tridentate binding mode is not favored on the anatase (101) surface due to its specific geometry, whereas it is stable on the (001) surface. uhasselt.be The binding on rutile TiO₂(110) can also differ, with a tendency for mixed monodentate and bidentate modes for functionalized porphyrin molecules. uba.ar

The surface chemistry, particularly the density of surface hydroxyl (-OH) groups, is also crucial. The adsorption process often involves a condensation reaction between the P-OH groups of the acid and the M-OH groups on the surface, forming a stable M-O-P covalent bond and releasing water. d-nb.info The stability of the resulting monolayer can also be affected by the underlying oxide's resistance to hydration and the presence of surface contaminants. sci-hub.se

The formation of a self-assembled monolayer (SAM) is a spontaneous process driven by a reduction in the system's free energy. ethz.ch The adsorption process can be understood through its kinetics (the rate of formation) and thermodynamics (the stability of the final structure).

Influence of Substrate Crystallography and Surface Chemistry on Adsorption

Self-Assembly Principles and Organization of this compound Monolayers

Self-assembly is the autonomous organization of molecules into structurally well-defined arrangements. ethz.ch For this compound, this process leads to the formation of self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick films that can dramatically alter the properties of a surface.

Phosphonic acids, including this compound, can form SAMs on a wide array of metal oxide surfaces. This versatility is a key advantage over other common SAM-forming molecules like thiols (which are primarily used on noble metals) and silanes (which can be prone to polymerization). dojindo.comnih.gov Documented substrates for phosphonic acid SAMs include:

Aluminum oxide (Al₂O₃) dojindo.com

Titanium dioxide (TiO₂) dojindo.comnih.gov

Zirconium dioxide (ZrO₂) nih.gov

Silicon dioxide (SiO₂) dojindo.com

Indium Tin Oxide (ITO) dojindo.com

Hafnium oxide (HfO₂) sci-hub.se

Stainless Steel nih.gov

The formation process typically involves immersing the substrate into a dilute solution of the this compound. ethz.ch The phosphonic acid headgroups anchor to the surface, and intermolecular van der Waals forces between the alkyl chains and interactions between the PEG segments drive the molecules to pack into an ordered, dense layer. researchgate.net The resulting SAM presents the methoxy-terminated PEG chains to the exterior, creating a new interface with tailored properties, such as hydrophilicity and resistance to protein fouling. axispharm.com

The quality of a SAM is defined by its packing density, molecular order, and uniformity of binding. These characteristics are crucial as they influence the monolayer's properties and performance. nih.gov Several factors govern the organization of this compound SAMs:

Chain Length and Intermolecular Interactions: The length of the alkyl spacer and the PEG chain influences the van der Waals and other non-covalent interactions between adjacent molecules. Longer chains generally lead to stronger intermolecular forces, promoting higher packing density and a more crystalline, ordered structure. uh.edu

Headgroup-Surface Interaction: As discussed in section 3.1.1, the binding mode (monodentate, bidentate, tridentate) affects the spacing between molecules. A consistent binding mode across the surface promotes a more uniform and well-ordered monolayer.

Deposition Conditions: The solvent, concentration of the phosphonic acid solution, immersion time, and temperature all play a role. d-nb.info For instance, some systems require thermal annealing after initial deposition to enhance binding and improve molecular order. princeton.edunih.gov Using methods like spray coating at elevated temperatures can sometimes achieve high surface coverage rapidly. nih.gov

PEG Chain Conformation: The conformation of the oligo(ethylene glycol) chains is critical. A helical conformation, often observed on gold substrates for OEG-thiols, is associated with high resistance to protein adsorption, while other conformations may be less effective. acs.org The interactions of the PEG chains with each other and with the surrounding medium (e.g., water) are significant in determining the final structure and properties of the SAM.

The resulting packing density can be quantified using techniques like X-ray photoelectron spectroscopy (XPS) and ellipsometry. For a similar carboxy-terminated oligo(ethylene glycol)-alkane phosphate (B84403) on TiO₂, a grafting density of 2.03 molecules/nm² was reported, which was less than that expected for a perfectly packed monolayer, indicating some degree of disorder. acs.orgnih.gov

Factors Influencing SAM Quality
FactorInfluence on Packing Density and Order
Intermolecular ForcesStronger van der Waals forces (e.g., from longer alkyl chains) promote denser packing and higher order. uh.edu
Headgroup BindingUniform binding modes (e.g., all bidentate) lead to more consistent molecular spacing and better organization.
Deposition TemperatureThermal annealing can provide the energy needed to overcome kinetic barriers, allowing molecules to find more stable, ordered arrangements. princeton.edunih.gov
Solvent ChoiceThe solvent can influence the aggregation state of the molecules in solution and the kinetics of adsorption. pku.edu.cn
PEG Chain InteractionsThe conformation and hydration of the PEG chains affect the final surface properties and can influence the underlying molecular packing. acs.org

Investigation of Long-Range Order and Defect Structures in SAMs

The formation of self-assembled monolayers (SAMs) of this compound on metal oxide surfaces is a spontaneous process driven by the strong affinity of the phosphonic acid headgroup for the substrate. scispace.commdpi.com The subsequent arrangement of the molecules into a well-ordered layer is governed by intermolecular interactions. scispace.com The degree of long-range order within these SAMs is critically influenced by several factors, including the length of the molecular backbone, the nature of the substrate, and the conditions of monolayer preparation. acs.orgethz.ch

Long-chain phosphonic acids generally form more highly ordered SAMs compared to their shorter-chain counterparts. acs.org This is attributed to the increased van der Waals forces between the extended alkyl chains, which promote a more crystalline-like packing. scispace.com For this compound, the combination of the alkyl spacer and the oligo(ethylene glycol) chain contributes to these ordering interactions. The substrate also plays a pivotal role; for instance, long-chain alkanephosphonic acids have been shown to maintain a high degree of order even on relatively rough surfaces like indium tin oxide (ITO). acs.org

However, even in well-formed SAMs, the presence of defects is inevitable. scirp.org These can range from point defects, such as a single molecular vacancy, to more extended domain boundaries. The quality of the substrate and the purity of the adsorbate are key factors in minimizing defect density. scirp.org For phosphonic acid SAMs on amorphous oxide surfaces, the ordering is typically observed over smaller domains compared to SAMs on highly crystalline substrates like gold. ethz.ch

Table 1: Representative Structural Characteristics of Phosphonic Acid SAMs
ParameterTypical Value for Long-Chain Phosphonic Acid SAMsInfluencing Factors
Molecular Tilt Angle~10-30° from surface normalChain length, packing density, substrate morphology acs.orgethz.ch
Domain Size< 10 nm on amorphous oxidesSubstrate crystallinity, deposition conditions ethz.ch
Packing Density~2.0 molecules/nm²Headgroup size, chain-chain interactions researchgate.net

Intermolecular Interactions within this compound Assemblies

The stability and functional properties of this compound assemblies are dictated by a complex interplay of intermolecular forces. These include the conformational behavior of the PEG chains and the specific bonding interactions that can lead to the formation of multilayered structures.

The oligo(ethylene glycol) (OEG), or PEG, segment of the this compound molecule is fundamental to its surface properties. The flexibility of the polyether backbone of PEG allows it to adopt various conformations, which are influenced by the grafting density of the SAM. researchgate.netnih.gov At high grafting densities, the PEG chains are forced into a more extended, brush-like conformation, while at lower densities, they may adopt a more coiled, mushroom-like structure.

A defining characteristic of PEGylated surfaces is their ability to structure and bind water molecules at the interface, forming a tightly bound hydration layer. researchgate.netnih.gov This is a consequence of the numerous ether oxygens in the PEG chain, which readily form hydrogen bonds with water. researchgate.net This hydration layer acts as a physical barrier and is largely responsible for the well-documented protein-resistant properties of PEG-containing SAMs. nih.gov The water content within such grafted layers can be substantial, exceeding 80% by volume. researchgate.net The length of the PEG chain influences the thickness of this hydration layer; longer chains generally lead to a greater amount of bound water. mdpi.com

Table 2: Hydration Properties of OEG-Terminated SAMs
PropertyObservationPrimary Mechanism
Water BindingStrongly bound hydration layer is formed. nih.govHydrogen bonding between water and PEG ether oxygens. researchgate.net
Water ContentCan exceed 80% by volume within the layer. researchgate.netHigh density of hydrogen bond acceptor sites.
Conformational StateFlexible; transitions between helical and extended forms. acs.orgRotation around C-C and C-O bonds in the backbone.

While this compound is designed to form a monolayer, under certain conditions, multilayer structures can emerge. This process is primarily driven by hydrogen bonding and ionic interactions. The phosphonic acid headgroup itself is a potent hydrogen bond donor and acceptor. nih.govmdpi.com In environments where complete binding to the substrate surface does not occur for all molecules, intermolecular hydrogen bonds can form between the phosphonic acid groups of adjacent molecules. nih.gov Studies on similar bifunctional molecules have shown that hydrogen bonding between terminal acid groups can be quite disordered in monolayers but becomes a significant organizing force in multilayers. nih.gov

Furthermore, the phosphonic acid group can be deprotonated to form a phosphonate anion, particularly in aqueous solutions or on certain metal oxide surfaces. mdpi.comresearchgate.net This introduces the possibility of ionic interactions. For instance, in the presence of appropriate counter-ions, charge-assisted hydrogen bonds can form, creating robust, three-dimensional networks. mdpi.com These interactions, where a hydrogen bond is strengthened by an adjacent ionic charge, can lead to the assembly of well-defined multilayered structures. The interplay between protonated (P-OH) and deprotonated (P-O⁻) sites is crucial in mediating these extended networks. nih.govmdpi.com

Advanced Research Applications of M Peg9 Phosphonic Acid in Materials Science and Engineering

Surface Engineering and Interface Modification in Advanced Materials Research

The structure of m-PEG9-phosphonic acid, featuring a phosphonic acid headgroup and a nine-unit methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, allows for robust anchoring to metal oxide surfaces and imparts specific functionalities. The phosphonic acid group forms strong, stable bonds with materials like metal oxides, while the PEG chain influences surface properties such as hydrophilicity and biocompatibility. axispharm.comaxispharm.com This dual functionality makes it a versatile molecule for surface engineering.

Enhancing Interfacial Contact and Ionic Conductivity (e.g., in solid-state batteries)

Research has shown that modifying the surface of solid electrolyte materials with molecules like this compound can significantly improve interfacial characteristics. For instance, phosphonic acid-terminated PEG has been used to modify the surface of garnet-type Li7La3Zr2O12 (LLZO) ceramic electrolytes. axispharm.commdpi.com The phosphonic acid group strongly binds to the LLZO surface, while the PEG chains create a more favorable interface with polymer-based components of the battery. axispharm.commdpi.com This surface modification leads to:

Improved Interfacial Contact: The grafted PEG layer helps to create a more intimate and stable contact between the ceramic electrolyte and the polymer matrix or lithium metal anode. axispharm.comsc.edu

Better Cyclability: The enhanced interfacial stability contributes to improved cycling performance of the solid-state battery. axispharm.com

The table below summarizes the impact of phosphonic acid-based surface modification on solid-state battery components.

PropertyObservationReference
Interfacial Contact Enhanced contact between electrolyte and electrode/polymer matrix. axispharm.comsc.edu
Ionic Conductivity Increased due to reduced interfacial resistance. axispharm.comsc.edu
Cyclability Improved due to greater interfacial stability. axispharm.com

Modulating Wettability and Surface Energy for Specific Research Systems

The ability to control the wettability and surface energy of materials is crucial in a wide range of applications, from microfluidics to biomedical devices. d-nb.infobiochempeg.com The hydrophilic nature of the PEG chain in this compound makes it an effective agent for increasing the hydrophilicity of surfaces. axispharm.combroadpharm.com

When this compound is anchored to a substrate, the outward-facing PEG chains create a surface that readily interacts with water, thereby increasing its wettability. This modification can significantly lower the contact angle of water on the surface. d-nb.inforesearchgate.net The ability to tune surface energy is critical in applications where controlled fluid interaction is necessary. For instance, modifying the surface of a material from hydrophobic to hydrophilic can be achieved by applying a layer of PEG-phosphonic acid. d-nb.info

Studies on various substrates have shown that surface treatments can drastically alter surface free energy. For example, treating a ZnO nanomaterial surface can change its critical surface tension over a wide range, making it highly hydrophobic or hydrophilic. d-nb.info While not specific to this compound, these studies demonstrate the principle of how surface modification can tune wettability. The hydrophilic PEG chains of this compound would be expected to increase the surface energy of a treated material. axispharm.combroadpharm.com

Development of Anti-Fouling and Passivating Surfaces for Research Applications

Biofouling, the unwanted adhesion of proteins, cells, and other biological molecules to surfaces, is a significant problem in biomedical devices, marine applications, and diagnostic platforms. mdpi.comresearchgate.net Surfaces coated with PEG are well-known for their ability to resist biofouling. biochempeg.comresearchgate.net The hydrophilic and flexible nature of the PEG chains creates a hydrated layer that acts as a physical and energetic barrier to protein adsorption and cell adhesion. researchgate.net

The this compound molecule combines this anti-fouling property of PEG with the strong anchoring capability of the phosphonic acid group. axispharm.comaxispharm.com This allows for the creation of stable and effective anti-fouling coatings on a variety of oxide surfaces. mdpi.com

Furthermore, the formation of a dense, well-organized self-assembled monolayer (SAM) of this compound can passivate a surface, protecting it from corrosion or other unwanted chemical reactions. borer.swisspsu.edu The phosphonic acid group forms a protective layer that can shield the underlying material. borer.swissgoogle.com Research on phosphonic acid-based coatings on metals like aluminum has shown their effectiveness in providing corrosion protection. mdpi.commdpi.com This passivation is crucial for maintaining the integrity and performance of materials in harsh environments. borer.swiss

Integration in Hybrid Organic-Inorganic Composite Materials Research

The unique properties of this compound also make it a valuable component in the creation of hybrid organic-inorganic composite materials. These materials combine the distinct properties of organic and inorganic components to achieve functionalities not possible with either material alone.

Role in Stabilizing Nanoparticles and Colloidal Systems for Research

Nanoparticles often have a tendency to agglomerate in solution, which can limit their utility in many applications. Surface modification with stabilizing agents is a common strategy to overcome this issue. The this compound molecule is well-suited for this purpose.

The phosphonic acid headgroup can bind strongly to the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄), while the hydrophilic PEG tail extends into the solvent. axispharm.com This creates a steric barrier that prevents the nanoparticles from coming into close contact and aggregating, thus improving their dispersion and stability in aqueous solutions. axispharm.com This stabilization is critical for applications in fields like nanomedicine, catalysis, and sensor technology. axispharm.com

Creation of Functional Coatings and Thin Films for Sensor Development

The development of advanced sensors often relies on the precise functionalization of a transducer surface. The this compound molecule can be used to create functional coatings and thin films that form the basis of these sensors. nih.gov

By forming a self-assembled monolayer (SAM) on a sensor surface (e.g., a metal oxide electrode), this compound can provide a well-defined and stable interface for subsequent modifications. ethz.chresearchgate.net The PEG linker can serve multiple purposes:

Preventing Non-specific Binding: In biosensors, the anti-fouling properties of the PEG layer are crucial for minimizing noise from the non-specific adsorption of biomolecules, thereby improving the sensor's signal-to-noise ratio. axispharm.com

Providing a Spacer Arm: The PEG chain acts as a flexible spacer, allowing recognition elements (e.g., antibodies, enzymes) to be attached at a distance from the surface, which can improve their accessibility and functionality.

Improving Sensor Stability: The strong anchoring of the phosphonic acid group ensures the long-term stability of the functional coating, which is essential for the reliability and reproducibility of the sensor. nih.gov

Research has shown that phosphonic acid-based SAMs can be used to create highly sensitive and selective electrochemical sensors for detecting metal ions and other analytes. axispharm.comnih.gov The ability to form well-ordered and stable films on oxide surfaces makes these molecules promising candidates for the development of next-generation sensor technologies. nih.gov

Application in Nanoscale Device Fabrication Research

The fabrication of nanoscale devices demands exacting control over the interfaces between different materials. anl.govmarquette.eduresearchgate.net Self-assembled monolayers (SAMs) of molecules like this compound offer a bottom-up approach to achieving this control. researchgate.netethz.ch The phosphonic acid group forms strong, stable covalent or iono-covalent bonds with a variety of metal oxide surfaces, including technologically important materials like silicon oxide (SiO2), aluminum oxide (AlOx), indium tin oxide (ITO), and titanium dioxide (TiO2). researchgate.netwashington.edumdpi.com

The attached m-PEG9 chain then presents a new interface with tailored properties. axispharm.com The PEG chain's hydrophilicity can increase the water solubility of materials and improve the biocompatibility of surfaces. beilstein-journals.orgaxispharm.com This surface modification is crucial for fabricating reliable and high-performance electronic and biological sensors. nih.gov The length of the alkyl or PEG chain is a critical parameter, as even sub-nanometer changes can significantly impact the formation and electrical properties of the resulting monolayer. fau.de

Directed Molecular Assembly for Patterning in Nanotechnology

Directed self-assembly is a powerful strategy for generating ordered nanoscale patterns over large areas, a key requirement for next-generation electronics and sensors. bnl.govrsc.org This process uses templates to guide the spontaneous organization of molecules into desired architectures. bnl.govlbl.gov

Molecules such as this compound are ideal candidates for such "bottom-up" fabrication schemes. researchgate.net The process involves several key steps:

Template Creation : A substrate, often a metal oxide, is pre-patterned using techniques like electron beam lithography to create guiding physical or chemical cues. bnl.gov

SAM Formation : The substrate is then exposed to a solution of this compound. The phosphonic acid headgroups selectively bind to the designated areas of the oxide surface, driven by the strong affinity between the phosphonate (B1237965) group and the metal oxide. ethz.ch

Pattern Transfer : The resulting SAM, with its well-defined regions of hydrophilic PEG chains, creates a patterned surface. This patterned monolayer can then direct the assembly of a subsequent layer of material, such as block copolymers or nanoparticles, into specific arrangements like grids of dots or parallel lines. bnl.gov

This method allows for the creation of complex, mixed-configuration nanostructures within a single material, opening pathways for new applications in microelectronics and sensing. bnl.gov The ability to precisely control the placement and arrangement of nanoscale components is a significant advancement over conventional self-assembly, which typically yields only a single type of pattern. bnl.govnih.gov

Engineering of Organic Field-Effect Transistors (OFETs) using SAMs

Self-assembled monolayers of phosphonic acids, including PEG-ylated variants like this compound, provide an effective solution for engineering this critical interface. researchgate.netwashington.edursc.org When applied to a metal oxide gate dielectric (e.g., AlOx, HfOx, SiO2), the SAM can have multiple beneficial effects: researchgate.netwashington.edu

Dielectric and Interface Engineering : The SAM acts as an ultrathin modification layer that passivates the oxide surface, reducing charge trapping sites and leading to significantly improved device performance. researchgate.netcsic.es

Low-Voltage Operation : The use of high-k metal oxides combined with SAMs enables OFETs that can operate at low voltages (sub-2 V), which is crucial for low-power applications. researchgate.netrsc.org

Improved Semiconductor Growth : The modified surface, now presenting the PEG chains, can promote more favorable growth of the organic semiconductor film, leading to larger crystal grains and better charge transport pathways. rsc.org

Enhanced Performance Metrics : Research has shown that using phosphonic acid SAMs can lead to high-performance OFETs with high charge carrier mobilities (ranging from 0.1 to over 4.0 cm² V⁻¹s⁻¹), low subthreshold slopes, and high on/off current ratios (10⁵–10⁷). researchgate.netrsc.orgrsc.org

For instance, studies on various phosphonic acid SAMs have demonstrated a dramatic improvement in the electron mobility of n-type OFETs by several orders of magnitude compared to devices with a bare SiO2 dielectric. rsc.org The insertion of polar groups like the ether linkages in a PEG chain into the molecule can enhance the surface energy of the SAM, further boosting the performance of solution-processed n-channel OFETs. researchgate.net

Theoretical and Computational Studies of M Peg9 Phosphonic Acid Systems

Quantum Chemical Calculations of Molecular Conformation and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like m-PEG9-phosphonic acid. These methods allow for a detailed analysis of the molecule's electronic structure and its reactivity in different chemical environments.

Electronic Structure and Bonding Analysis of this compound

The electronic structure of this compound is characterized by the distinct properties of its two main components: the methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain and the phosphonic acid group. The PEG chain, with its repeating ether linkages, creates a flexible and hydrophilic backbone. The oxygen atoms in the ether groups possess lone pairs of electrons, contributing to the molecule's ability to form hydrogen bonds with water and other polar species.

The phosphonic acid headgroup, -PO(OH)₂, is the primary site of chemical reactivity and surface interaction. The phosphorus atom is in a tetrahedral geometry, bonded to one carbon atom of the PEG chain, two hydroxyl (-OH) groups, and one phosphoryl oxygen (P=O). The P=O bond is a strong, polar double bond, with significant electron density localized on the oxygen atom. The P-O-H bonds are also highly polarized, making the hydroxyl protons acidic.

Computational models can predict key electronic properties. While specific DFT calculations for this compound are not abundant in the literature, data for related molecules can provide insights. For instance, the computed properties for this compound available in public databases are summarized in the table below.

Computed PropertyValueSource
Molecular Formula C₁₉H₄₁O₁₂PPubChem
Molecular Weight 492.5 g/mol PubChem
XLogP3 -2.9PubChem
Polar Surface Area 141 ŲPubChem
Rotatable Bond Count 41PubChem

This table presents computed physicochemical properties of this compound, offering a glimpse into its electronic and structural characteristics.

The negative XLogP3 value indicates the molecule's high hydrophilicity, a direct consequence of the numerous ether oxygens and the polar phosphonic acid group. The large number of rotatable bonds underscores the molecule's significant conformational flexibility, a key factor in its solution and interfacial behavior.

Acid-Base Properties and Protonation States in Different Environments

The phosphonic acid group of this compound can exist in different protonation states depending on the pH of the surrounding environment. Phosphonic acids are generally diprotic, with two acidic protons that can be lost to form phosphonate (B1237965) anions. The pKa values, which quantify the acidity of these protons, are crucial for understanding the molecule's charge state and its interaction with surfaces and other molecules.

The protonation state significantly influences the molecule's behavior. At low pH, the phosphonic acid group is fully protonated (-PO(OH)₂). As the pH increases, it loses one proton to become a monoanion (-PO₂(OH)⁻), and at higher pH, it can lose the second proton to become a dianion (-PO₃²⁻). These changes in charge affect the molecule's solubility, its ability to form hydrogen bonds, and the nature of its binding to metal oxide surfaces. For example, the interaction with a positively charged surface will be stronger for the anionic forms of the molecule.

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules at interfaces. These simulations can provide detailed insights into the adsorption process, the conformation of the PEG chains, and the self-assembly of this compound on various surfaces.

Adsorption Dynamics of this compound on Solid Surfaces

The phosphonic acid group of this compound has a strong affinity for metal oxide surfaces, such as titania (TiO₂) and alumina (B75360) (Al₂O₃), making it an effective anchor for surface functionalization. MD simulations, often complemented by DFT calculations, can elucidate the different binding modes and their relative stabilities.

A computational study on the adsorption of mPEG-phosphonate on anatase TiO₂ nanocrystals revealed several possible binding configurations:

Monodentate: The phosphonic acid binds to the surface through one of its oxygen atoms.

Bidentate: The phosphonic acid binds through two oxygen atoms, which can be either bridging two surface metal atoms or chelating a single metal atom.

Tridentate: All three oxygen atoms of the phosphonate group interact with the surface.

The relative stability of these binding modes depends on factors such as the specific crystal face of the metal oxide, the surface hydroxylation, and the presence of solvent. For mPEG-phosphonate on TiO₂, the bidentate and tridentate binding modes are generally found to be more stable than the monodentate mode. The calculated adsorption energies for these modes are significant, indicating a strong and stable attachment to the surface.

Binding ModeAdsorption Energy (kcal/mol) on TiO₂ (Calculated for a similar mPEG-phosphonate)
Monodentate -30 to -40
Bidentate -50 to -70
Tridentate -60 to -80

This table provides representative adsorption energies for different binding modes of a PEG-phosphonate on a titania surface, as determined by computational studies. The actual values can vary depending on the specific system and computational method.

Conformation of PEG Chains in Solution and at Interfaces

The conformation of the PEG chain in this compound is highly flexible and influenced by its environment. In solution, the PEG chain adopts a random coil conformation, driven by thermal motion and interactions with solvent molecules. The hydrophilic nature of the PEG chain leads to a high degree of hydration in aqueous solutions.

When this compound adsorbs onto a surface, the conformation of the PEG chain is constrained by the presence of the surface and the grafting density (the number of molecules per unit area). MD simulations have shown that at low grafting densities, the PEG chains tend to lie flat on the surface, maximizing their van der Waals interactions. As the grafting density increases, steric repulsion between adjacent chains forces them to extend away from the surface, adopting a "brush-like" conformation.

The transition from a "mushroom" to a "brush" regime significantly affects the properties of the functionalized surface, such as its ability to prevent protein adsorption and its lubricity. The thickness of the PEG layer in the brush regime is a key parameter that can be predicted from MD simulations.

Simulation of Self-Assembly Processes

At sufficient concentrations, this compound molecules can self-assemble into ordered structures on surfaces, forming self-assembled monolayers (SAMs). MD simulations are instrumental in understanding the mechanisms and dynamics of SAM formation.

The process of SAM formation from phosphonic acids on oxide surfaces is complex and can be influenced by solvent polarity and temperature. Simulations show that the initial adsorption of molecules onto the surface is followed by a period of surface diffusion and reorganization, leading to the formation of ordered domains. The strong hydrogen bonding interactions between adjacent phosphonic acid headgroups play a crucial role in the ordering of the monolayer.

The final structure of the SAM, including the packing density and the tilt angle of the molecules with respect to the surface normal, can be characterized through analysis of the simulation trajectories. For long-chain phosphonic acids, the van der Waals interactions between the chains also contribute significantly to the stability and order of the SAM. While specific simulation data for this compound self-assembly is limited, studies on similar systems provide a framework for understanding the expected behavior.

Density Functional Theory (DFT) Investigations of Binding Energetics

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the interaction between this compound and metal oxide surfaces. These investigations are crucial for understanding the stability and nature of the anchoring of these molecules, which is fundamental to their application in surface modification.

Elucidation of Specific Binding Sites and Energies on Metal Oxides

DFT calculations have been instrumental in identifying the specific binding sites and quantifying the energetic favorability of this compound adsorption on various metal oxide surfaces, most notably titanium dioxide (TiO2). acs.orgnih.govuhasselt.be The phosphonic acid headgroup is the primary anchoring point, forming robust Ti-O-P bonds with the surface. acs.orgnih.gov

Studies on molecules with similar phosphonic acid functional groups reveal that the binding occurs with undercoordinated metal sites on the oxide surface. nih.gov For instance, on the anatase TiO2(101) surface, which is the most stable and commonly exposed crystal face, the phosphonic acid moiety interacts with the five-fold coordinated titanium (Ti5c) atoms. nih.gov The process often involves deprotonation of the phosphonic acid's hydroxyl groups, leading to the formation of strong covalent bonds. acs.org

The adsorption energy, a key metric for binding strength, has been calculated for various phosphonic acids on TiO2. For a generic phosphonic acid on the TiO2 anatase (101) surface, DFT calculations predicted a strong adsorption energy of 47.1 kcal/mol (approximately 2.04 eV). researchgate.net Other theoretical studies have reported binding energies for bidentate coordination of phosphonic acids on the same surface to be around 1.8 eV. researchgate.net These strong binding energies underscore the stability of phosphonic acid anchors compared to other groups like carboxylic acids, which have calculated binding energies of less than 30 kcal/mol (around 1.3 eV). researchgate.net

Table 1: Calculated Adsorption Energies of Phosphonic Acids on TiO2 Anatase (101) Surface
Anchor GroupBinding ModeCalculated Adsorption Energy (eV)Calculated Adsorption Energy (kcal/mol)Computational MethodReference
Phosphonic AcidMonodentate~2.0447.1HF-DFT (B3LYP) researchgate.net
Phosphonic AcidBidentate~1.8~41.5DFT researchgate.net
n-butylphosphonic acidBidentate-3.46-79.8DFT nih.gov
Carboxylic AcidNot Specified<1.3<30HF-DFT (B3LYP) researchgate.net

Comparative Studies of Monodentate, Bidentate, and Tridentate Binding

The phosphonic acid group, -P(O)(OH)2, can bind to a metal oxide surface in several configurations: monodentate, bidentate, and tridentate. acs.orgmdpi.com DFT investigations have been crucial in comparing the relative stabilities of these binding modes for phosphonic acids, which informs the behavior of this compound. uhasselt.be

Monodentate Binding: In this mode, one oxygen atom from the phosphonic acid group forms a bond with a single metal atom on the surface. This can involve either a P-O-M bond from a hydroxyl group or a P=O→M dative bond. uhasselt.beresearchgate.net

Bidentate Binding: Here, two oxygen atoms from the phosphonic acid bind to the surface. This can occur in a "bridging" fashion, where the two oxygens bind to two different metal atoms, or a "chelating" fashion, where they bind to the same metal atom. nih.gov The bridging bidentate mode is generally considered more stable. acs.orgnih.gov

Tridentate Binding: This involves all three oxygen atoms of the deprotonated phosphonate group (PO3) binding to surface metal atoms. uhasselt.be

The relative stability of these modes depends heavily on the specific crystal face of the metal oxide. uhasselt.be For the common TiO2 anatase (101) surface, its corrugated geometry makes tridentate binding highly unfavorable or not possible. uhasselt.beresearchgate.net DFT calculations consistently suggest that a dissociative bidentate binding mode is the most stable configuration on this surface. acs.orguhasselt.be Some studies also identify a stable molecular monodentate mode, with only a small energy difference from the bidentate configuration. uhasselt.be The prevalence of one mode over another can also be influenced by factors like surface coverage; at higher coverages, a mix of bidentate and monodentate modes may develop. acs.org

Conversely, on more reactive surfaces like the TiO2 anatase (001) face, both bidentate and tridentate binding modes are calculated to be possible and are significantly more stable than binding modes on the (101) surface. uhasselt.be XPS analysis of aminophosphonates on TiO2 has shown that thermal annealing can promote the formation of more oxygen bridges, suggesting a transition toward tridentate bonding. acs.org

Table 2: Summary of Phosphonic Acid Binding Modes on TiO2 Surfaces from DFT Studies
Binding ModeDescriptionStability on Anatase (101) SurfaceStability on Anatase (001) SurfaceSupporting Evidence
MonodentateOne P-O-M bond.Identified as a stable mode, slightly less stable than bidentate. uhasselt.beLess favorable than bi- or tridentate modes. uhasselt.be uhasselt.beresearchgate.net
Bidentate (Bridging)Two P-O-M bonds to adjacent metal sites.Generally considered the most stable configuration. acs.orguhasselt.beIdentified as a stable mode. uhasselt.be acs.orgnih.govuhasselt.be
TridentateThree P-O-M bonds.Geometrically unfavorable/not possible. uhasselt.beresearchgate.netIdentified as a highly stable mode. uhasselt.be uhasselt.beacs.org

Advanced Analytical and Spectroscopic Characterization Methodologies for M Peg9 Phosphonic Acid Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis and confirmation of the purity of m-PEG9-phosphonic acid. These techniques probe the molecular structure at the atomic and functional group levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus atoms within the molecule.

¹H NMR: Proton NMR spectra are used to identify the arrangement of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the methoxy (B1213986) group (CH₃O-), the ethylene (B1197577) glycol repeating units (-CH₂CH₂O-), and the methylene (B1212753) group adjacent to the phosphonic acid. The integration of these signals helps to confirm the length of the PEG chain.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. researchgate.net Each carbon atom in a unique chemical environment gives a distinct signal, allowing for the verification of the PEG chain and the presence of the terminal methoxy and phosphonic acid groups. researchgate.net The disappearance of peaks corresponding to double bonds can confirm polymerization in related polymer systems. researchgate.net

³¹P NMR: Phosphorus-31 NMR is particularly important for characterizing the phosphonic acid group. huji.ac.il It provides a distinct signal whose chemical shift is indicative of the chemical environment of the phosphorus atom. huji.ac.ilslideshare.net This technique is highly sensitive to the oxidation state and bonding of the phosphorus atom. huji.ac.il For quantitative analysis, inverse gated decoupling may be employed to overcome issues with the Nuclear Overhauser Effect (NOE) and long relaxation times. huji.ac.il

Table 1: Representative NMR Data for Phosphonate-Containing Molecules This table provides illustrative data based on typical chemical shifts for similar structures. Actual values for this compound may vary.

NucleusTypical Chemical Shift (δ, ppm)Assignment
¹H~3.30Methoxy (CH₃O-)
¹H~3.60PEG backbone (-OCH₂CH₂O-)
¹³C~58.0Methoxy (CH₃O-)
¹³C~70.0PEG backbone (-OCH₂CH₂O-)
³¹P15-30Phosphonic acid (-PO₃H₂)

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within this compound.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The FTIR spectrum of this compound would exhibit characteristic absorption bands for the P=O stretching, P-O stretching, and O-H stretching of the phosphonic acid group, as well as the C-O-C ether linkages of the PEG chain. For instance, the -PO₃H₂ group can show vibrations in the regions of 1244-1239 cm⁻¹ (P=O stretch) and 919-818 cm⁻¹ (P-O stretch). researchgate.net

Raman Spectroscopy: This method relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would complement the FTIR data, providing strong signals for the C-C and C-O backbone of the PEG chain. The vibrational modes of the PO₄ skeleton of phosphoric acid and its derivatives can also be assigned using Raman spectroscopy. rsc.org

Table 2: Key Vibrational Modes for this compound This table presents expected vibrational frequencies based on known data for similar functional groups.

Functional GroupFTIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Vibrational Mode
O-H (in PO₃H₂)Broad, ~2500-3300WeakStretching
C-H (in PEG)~2870~2870Stretching
P=O~1240WeakStretching
C-O-C (ether)~1100~1100Stretching
P-O~900-1000Symmetric StretchStretching

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the identity of this compound.

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is well-suited for the analysis of polymers like PEG. frontiersin.org It can determine the molecular weight distribution of the PEG chain and confirm the mass of the intact this compound molecule. frontiersin.org The technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation. frontiersin.org The detection of phosphopeptides can be enhanced using specific matrices or additives. nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. phenomenex.com This is particularly useful for analyzing complex mixtures and assessing the purity of this compound. LC-MS/MS can provide structural information through fragmentation analysis. phenomenex.com

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. eag.comthermofisher.com For this compound, particularly when used as a surface modification agent, XPS can confirm its presence and binding to a substrate. researchgate.net

XPS analysis provides quantitative elemental information and details about the chemical environment of the elements present. eag.com It can distinguish between different oxidation states of phosphorus and confirm the presence of carbon, oxygen, and phosphorus in the expected ratios on the surface. cern.ch The technique has a probing depth of approximately 1-10 nanometers. researchgate.netcnrs.fr

Table 3: Expected XPS Binding Energies for this compound This table shows typical binding energies for the core elements. Values can shift based on the chemical environment.

Element (Core Level)Typical Binding Energy (eV)Information Gained
C 1s~285.0 (C-C, C-H), ~286.5 (C-O)Confirms PEG backbone and alkyl chain
O 1s~532.5 (C-O), ~531.5 (P-O)Identifies ether and phosphonate (B1237965) oxygen
P 2p~133-134Confirms presence and oxidation state of phosphorus

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF, LC-MS)

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the purification and purity assessment of this compound, separating it from starting materials, byproducts, and oligomers of different chain lengths.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and analysis of this compound. wikipedia.org The method relies on a stationary phase (column) and a mobile phase to separate components of a mixture based on their differential interactions. wikipedia.org

For PEGylated compounds and phosphonates, reversed-phase HPLC is commonly employed. amazonaws.com Different detection modes can be used:

UV-Vis Detection: While PEG itself lacks a strong chromophore, derivatization or the presence of an aromatic linker can enable UV detection.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds like PEGs. srce.hr

Refractive Index (RI) Detection: RI detection is also commonly used for polymers like PEG, as it measures changes in the refractive index of the eluent.

Mass Spectrometry (MS) Detection: As mentioned, coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity and sensitivity, allowing for both separation and mass identification. nih.gov

Table 4: HPLC Methodologies for Phosphonate and PEG Analysis This table outlines typical conditions used in HPLC for related compounds.

ParameterTypical ConditionsPurpose
ColumnC18 or other reversed-phaseSeparation based on hydrophobicity
Mobile PhaseAcetonitrile/Water gradient with acid (e.g., formic or phosphoric acid)Elution of analytes
DetectionELSD, RI, MS, or UV (if applicable)Quantification and identification
Flow Rate0.5 - 1.5 mL/minControls retention time and resolution

Gel Permeation Chromatography (GPC) for Oligomer Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymeric compounds like this compound. lcms.czoecd.org This method separates molecules based on their hydrodynamic volume in solution. oecd.org Smaller molecules can penetrate the pores of the chromatography column's stationary phase, leading to a longer elution time, while larger molecules are excluded and elute more quickly. oecd.org

In the context of this compound, GPC is crucial for assessing the purity and polydispersity of the oligomers. The molecular weight distribution significantly influences the physical and chemical properties of the final material. lcms.cz For PEGylated compounds, GPC analysis is well-established, often using PEG standards for calibration. lcms.cz The choice of eluent is critical; for instance, a mixture of a pH 9.0 buffer and methanol (B129727) has been used for analyzing polymers with phosphonic acid groups. nist.gov The resulting chromatogram provides data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Mw/Mn), which is a measure of the breadth of the molecular weight distribution. lcms.cz For example, aqueous GPC analysis of phosphonic acid-functionalized polymers has been performed using a buffer containing NaH2PO4 and NaNO3 with a methanol co-solvent to ensure proper elution and separation. acs.org

Table 1: Representative GPC Parameters for Phosphonic Acid-Functionalized Polymers

Parameter Value/Condition Source
Column Type PL aquagel OH 30 nist.gov
Mobile Phase pH 9.0 buffer (70%) / Methanol (30%) nist.gov
Flow Rate 1.0 mL/min nist.govacs.org
Detector Differential Refractometer nist.gov

| Calibration | Poly(ethylene glycol) or Poly(methacrylic acid) standards | nist.govacs.org |

Surface-Sensitive Characterization Methods for Thin Films and Interfaces

When this compound is used to modify surfaces, a variety of surface-sensitive techniques are employed to characterize the resulting thin films and interfaces. These methods provide information on the film's topography, thickness, structure, and adsorption behavior.

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface topography of this compound monolayers at the nanoscale. nih.govkit.edursc.org It can provide high-resolution images of the self-assembled film, revealing its uniformity, the presence of domains, or any defects. nih.govkit.edu For instance, AFM has been used to characterize self-assembled monolayers of alkylphosphonates on aluminum oxide surfaces, confirming the formation of close-packed films. rsc.org The technique can also be used to measure the thickness of the monolayer. researchgate.net

Beyond topography, AFM can probe the mechanical properties of the monolayer, such as adhesion and stiffness, by operating in different modes like lateral force microscopy. ethz.ch The roughness of the surface before and after modification with the phosphonic acid can be quantified using AFM, providing insight into the quality of the film. mdpi.comresearchgate.net For example, studies on similar phosphonic acid SAMs have shown that the surface roughness can be on the order of a few nanometers. mdpi.com

Table 2: AFM Characterization Data for Similar Phosphonic Acid Monolayers

Parameter Observation Source
Film Quality Close-packed, uniform monolayers rsc.orgresearchgate.net
Surface Roughness (RMS) ~1.7 nm on rougher substrates mdpi.com

| Film Thickness | Can be estimated from section analysis | researchgate.net |

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, highly sensitive technique used to study the adsorption of molecules onto a surface from the liquid phase. tu-braunschweig.defrontiersin.orgnih.gov It measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. frontiersin.orgnih.gov The change in frequency is related to the mass of the adsorbed layer (including coupled solvent), while the change in dissipation provides information about the viscoelastic properties (i.e., rigidity or softness) of the film. frontiersin.orgnih.govresearchgate.net

For this compound, QCM-D can monitor the kinetics of self-assembly onto a substrate in real-time, determining the rate of adsorption and the total adsorbed mass. nanoscience.comnih.gov The dissipation data reveals whether the resulting monolayer is rigid and compact or soft and hydrated. nanoscience.com This technique has been used to study the adsorption of various polymers and proteins onto different surfaces. tu-braunschweig.denih.gov For example, QCM-D studies on PEGylated surfaces have provided insights into the grafting density and the protein-repellent properties of the films. researchgate.net

Table 3: QCM-D Measurement Principles

Measured Parameter Information Gained Source
Frequency (Δf) Adsorbed mass (including solvent), film thickness tu-braunschweig.defrontiersin.org

| Dissipation (ΔD) | Viscoelastic properties (rigidity/softness) of the film | frontiersin.orgnih.gov |

Surface Plasmon Resonance (SPR) is another powerful, label-free optical technique for monitoring molecular interactions at surfaces in real-time. nih.govbiologymedjournal.comnih.gov It detects changes in the refractive index at the surface of a thin metal film (usually gold) as molecules adsorb or desorb. nih.govbiologymedjournal.com The SPR response is measured in resonance units (RU), which are directly proportional to the change in surface mass concentration. biologymedjournal.com

In the context of this compound, SPR can be used to quantify the kinetics of monolayer formation on a suitable substrate, such as a gold surface pre-coated with a metal oxide. mdpi.com It allows for the determination of association and dissociation rate constants. nih.gov Furthermore, once the this compound monolayer is formed, SPR can be used to study its interaction with other molecules, such as proteins, to evaluate its bio-repellent or bio-interactive properties. bitesizebio.comresearchgate.net The technique is highly sensitive, capable of detecting picogram per square millimeter changes in surface mass. nih.gov

Table 4: Key Parameters from SPR Analysis

Parameter Description Source
Association Rate (ka) Rate of analyte binding to the surface nih.gov
Dissociation Rate (kd) Rate of analyte detaching from the surface nih.gov
Equilibrium Constant (KD) Affinity of the interaction (kd/ka) nih.gov

| Resonance Units (RU) | Proportional to the adsorbed mass | biologymedjournal.com |

X-ray Reflectivity (XRR) is a non-destructive technique used to determine the thickness, density, and roughness of thin films and multilayers with high precision. researchgate.netdiamond.ac.ukresearchgate.net It measures the intensity of X-rays reflected from a surface at grazing angles. diamond.ac.uk The interference pattern (Kiessig fringes) in the reflectivity curve provides information about the film thickness, while the decay of the signal is related to the surface and interface roughness. diamond.ac.ukmdpi.com

For this compound monolayers, XRR can provide an accurate measurement of the layer thickness, which can be correlated with the length of the molecule and its orientation on the surface. mdpi.comnih.gov It can also determine the electron density profile perpendicular to the surface, offering insights into the packing and structure of the film. researchgate.net

Grazing Incidence X-ray Scattering (GIXS) is a complementary technique that provides information about the in-plane structure of the thin film. While XRR probes the structure perpendicular to the surface, GIXS can reveal the lateral ordering and packing of the this compound molecules within the monolayer.

Table 5: Information Obtained from X-ray Scattering Techniques

Technique Primary Information Source
X-ray Reflectivity (XRR) Film thickness, electron density, surface/interface roughness researchgate.netdiamond.ac.uk

| Grazing Incidence X-ray Scattering (GIXS) | In-plane molecular ordering and lateral structure | diamond.ac.uk |

Surface Plasmon Resonance (SPR) for Adsorption and Interaction Studies

Electrochemical Characterization of this compound Modified Surfaces

When this compound is used to modify conductive or semiconductive surfaces, electrochemical methods can be employed to characterize the properties of the resulting interface. Techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are particularly useful.

Cyclic Voltammetry involves scanning the potential of an electrode modified with the this compound film and measuring the resulting current. iosrjournals.org The shape of the voltammogram can indicate whether the monolayer effectively blocks electron transfer to a redox probe in solution or if it possesses its own redox activity. researchgate.net This provides information about the packing density and defectiveness of the film. uni-due.de

Electrochemical Impedance Spectroscopy measures the impedance of the modified electrode over a range of frequencies. The data can be fitted to an equivalent circuit model to extract quantitative information about the properties of the monolayer, such as its capacitance and resistance to charge transfer. This allows for a detailed assessment of the film's insulating or conductive properties and its stability.

Table 6: Compound Names Mentioned in the Article

Compound Name
This compound
Poly(ethylene glycol)
Poly(methacrylic acid)
NaH2PO4
NaNO3
n-octadecylphosphonate
Aminobutyl phosphonate
Aryl azide-terminated alkylphosphonates
NeutrAvidin
Heptylamine
Vinyl sulfonate
Vinyl phosphonate
Fibrinogen
Albumin (HSA)
Lysozyme
Pentafluorobenzyl phosphonic acid
Aminotris(methylenephosphonic acid) (ATMP)
Iminodi(methylene)phosphonate (IDMP)
Aminomethylphosphonic acid (AMPA)
Polystyrene
Polyvinylpyrrolidone
Chitosan
Pullulan
Octadecylphosphonic acid (ODPA)
11-hydroxyundecylphosphonic acid (PUL)
ITEM4
Poloxamine 908
(12-ethylamino-dodecyl)-phosphonic acid
12-methoxydodecylphosphonic acid (MODPA)
6,13-bis((triisopropylsilyl)ethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP)
Poly(vinylphosphonic acid) (PVPA)
Heptanethiol
Potassium nitrate
Potassium ferricyanide
Tin oxide
Antimony
Ethylene glycol
Lignin
Ethylenediaminetetraacetic acid (EDTA)
2-Iminothiolane hydrochloride (Traut's reagent)
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES)
Dimethyl sulfoxide (B87167) (DMSO)
Bovine serum albumin (BSA)
Glycine
Ammonium hydroxide
Hydrogen peroxide
Hydrochloric acid
Ethanolamine (MEA)
Protein A
Oleic acid

Explorations of M Peg9 Phosphonic Acid in Chemical Biology and Advanced Biomedical Research Tools

m-PEG9-phosphonic acid as a Linker in Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are innovative heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. precisepeg.com A typical PROTAC is composed of two distinct ligands connected by a chemical linker. medchemexpress.comglpbio.com One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. medchemexpress.comglpbio.com The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the proteasome. precisepeg.com

The design of PROTACs is a modular process that involves the selection of appropriate ligands for the POI and an E3 ligase, along with a suitable linker to connect them. The synthesis of PROTACs incorporating an this compound linker generally involves multi-step chemical reactions.

PEG-based linkers, such as this compound, are favored for their hydrophilicity, which can enhance the water solubility of the resulting PROTAC, improving its compatibility with physiological environments. precisepeg.com The synthesis process often involves the use of building blocks where the this compound is functionalized to react with the chosen ligands. For instance, derivatives like m-PEG9-amine or this compound ethyl ester can be used to facilitate the coupling reactions. immunomart.comxcessbio.com The synthesis can be performed in a stepwise manner or through more rapid, miniaturized platforms. nih.gov

A generalized synthetic approach might involve:

Functionalization of the Linker: The this compound is modified to have reactive groups at both ends.

Coupling to the First Ligand: The functionalized linker is reacted with the ligand for either the POI or the E3 ligase.

Coupling to the Second Ligand: The resulting linker-ligand conjugate is then reacted with the second ligand to complete the PROTAC molecule.

The table below provides a general overview of the components involved in the design of a PROTAC.

ComponentFunctionKey Considerations
Target Protein Ligand Binds to the protein of interest (POI)Affinity, Selectivity
E3 Ligase Ligand Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL)Affinity, Cell Permeability
Linker (e.g., this compound) Connects the two ligandsLength, Flexibility, Solubility, Attachment Points

The length of the PEG linker is a critical parameter that can dramatically influence the efficacy of a PROTAC. precisepeg.com Research has shown that there is often an optimal linker length for a given POI and E3 ligase pair to achieve maximal degradation. nih.gov If the linker is too short, it may lead to steric hindrance, preventing the formation of a stable ternary complex. explorationpub.com

Studies have systematically investigated the impact of linker length on PROTAC activity. For example, in the development of estrogen receptor (ER)-α targeting PROTACs, varying the linker length had a significant effect on degradation efficacy. nih.gov While all tested PROTACs showed similar binding affinity to the ER, their ability to induce degradation varied with the linker length. nih.gov In one study, a 16-atom chain length was found to be optimal. nih.gov Another study on CRABP-I/II degraders showed that a longer PEG-linker favored the degradation of CRABP-I, while a shorter one was more selective for CRABP-II. explorationpub.com

The flexibility of PEG linkers can also play a crucial role. Increased flexibility, as seen in longer PEG chains, may allow the PROTAC to adopt more folded conformations, which can be beneficial for cell permeability. acs.org These findings underscore the importance of fine-tuning the linker length, as exemplified by the use of specific length linkers like this compound, to optimize PROTAC performance. explorationpub.combiochempeg.com

The following table summarizes findings from research on the impact of linker length on PROTAC activity.

PROTAC TargetLinker TypeObservationReference
Estrogen Receptor (ER)-αPEGDegradation efficacy is dependent on linker length, with a 16-atom chain being optimal in one study. nih.gov
CRABP-I/IIPEGLonger linkers favor CRABP-I degradation, while shorter linkers are selective for CRABP-II. explorationpub.com
BRD4/CRBNPEG vs. AlkylThe flexibility of the PEG linker can enhance ternary complex formation. acs.org

Design and Synthesis of this compound-Based PROTACs

Bioconjugation Strategies for Research Probes and Biomolecules

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. j-morphology.com The this compound molecule, with its distinct functional groups, is a valuable tool in this field. precisepeg.comchemscene.com

The covalent attachment of molecules like this compound to proteins and peptides is a common strategy to modify their properties. j-morphology.comprecisepeg.com The phosphonate (B1237965) group of this compound can be used to form stable bonds with certain materials, while the other end of the PEG chain can be functionalized for attachment to a protein or peptide. precisepeg.comaxispharm.com This process can be used to improve the stability or to facilitate the targeted delivery of therapeutic agents. j-morphology.comprecisepeg.comaxispharm.com

The methods for covalent attachment often rely on the presence of specific functional groups on the protein or peptide, such as amine or carboxyl groups. nih.gov The ability to introduce new covalent bonds into proteins through proximity-enhanced bioreactivity is also an area of active research. nih.gov

Fluorescently labeled probes are essential tools in biological imaging. The development of fluorescently tagged this compound probes allows for the visualization and tracking of molecules in research settings. nih.gov The synthesis of such probes would involve attaching a fluorescent dye to the this compound molecule. This can be achieved by functionalizing the PEG linker with a group that can react with a fluorescent molecule.

These fluorescent probes can then be used in various imaging techniques. For instance, the phosphonate group could be used to anchor the probe to a specific surface or nanoparticle, while the fluorescent tag allows for its detection. axispharm.com This has potential applications in the development of imaging agents for techniques like magnetic resonance imaging (MRI) or positron emission tomography (PET). axispharm.com

Covalent Attachment of this compound to Proteins and Peptides

Surface Modification of Biosensors and Biointerfaces for Research Applications

The performance of biosensors is highly dependent on the properties of their surface. nih.govsci-hub.se Surface modification is a crucial step in the development of sensitive and specific biosensors. sci-hub.se

Molecules like this compound are well-suited for this purpose. The phosphonic acid group can form strong bonds with metal oxide surfaces, such as those used in some biosensors. axispharm.comnumberanalytics.com The PEG chain, being hydrophilic, helps to create a biocompatible surface that resists the non-specific adsorption of proteins and other molecules. axispharm.com This is critical for reducing background noise and improving the signal-to-noise ratio of the biosensor. numberanalytics.com

The use of self-assembled monolayers (SAMs) is a common technique for surface modification. sci-hub.senumberanalytics.com Phosphonic acid-based SAMs can be used to modify metal surfaces, creating a well-defined and functional interface for the immobilization of biorecognition elements like enzymes or antibodies. numberanalytics.com The PEG component of this compound can also improve the stability and performance of electrochemical sensors by maintaining a functional sensor interface. axispharm.com

The table below outlines the role of this compound in surface modification for biosensor applications.

ApplicationRole of this compoundBenefit
Metal Oxide Coatings The phosphonic acid group binds strongly to the surface, while the PEG chain provides a hydrophilic coating.Creates stable coatings and reduces non-specific binding. axispharm.com
Nanomaterial Functionalization Modifies the surface of nanoparticles to improve their dispersion and stability in aqueous solutions.Crucial for applications in nanomedicine and nanotechnology. axispharm.com
Electrochemical Sensors The phosphonic acid group modifies electrode surfaces, and the PEG chain maintains a stable interface.Improves sensitivity, selectivity, and overall sensor performance. axispharm.com

Enhancing Biocompatibility and Reducing Non-Specific Adsorption on Research Surfaces

A significant challenge in the development of biomedical devices and research platforms is the prevention of non-specific protein adsorption. When materials are exposed to biological fluids, proteins and other biomolecules can adhere to the surface, leading to fouling, loss of device function, and inflammatory responses. The PEG component of this compound plays a critical role in mitigating these unwanted interactions. axispharm.comtaylorandfrancis.com

The long, flexible, and hydrophilic PEG chain creates a hydrated layer on the surface to which it is attached. axispharm.comtaylorandfrancis.com This layer sterically hinders the close approach of proteins and other biomolecules, effectively creating a "stealth" surface that resists non-specific binding. axispharm.comresearchgate.net This property is essential for maintaining the activity of immobilized biomolecules and for ensuring the accuracy of diagnostic assays by reducing background noise. Research has shown that surfaces coated with PEG exhibit significantly reduced protein adsorption, a critical feature for applications such as implantable devices and biosensors. researchgate.netnanocs.netscielo.brnih.gov The use of PEGylated surfaces is a well-established strategy for improving the biocompatibility of materials. taylorandfrancis.comnih.gov

Engineering Targeted Capture Surfaces for Biomolecular Recognition Studies

The phosphonic acid group of this compound provides a robust anchor for immobilizing the molecule onto a variety of inorganic surfaces, particularly metal oxides. nanocs.netspecificpolymers.comaxispharm.com This strong interaction allows for the creation of stable, self-assembled monolayers (SAMs) on materials like titanium dioxide, aluminum oxide, and iron oxide. nanocs.netspecificpolymers.com This capability is fundamental to engineering targeted capture surfaces for studying biomolecular recognition.

Once the this compound is anchored, the terminal end of the PEG chain can be further functionalized with specific ligands, such as antibodies, aptamers, or small molecules. nih.gov This creates a highly specific "capture" surface designed to bind to a particular target molecule. The PEG linker acts as a spacer, extending the capture ligand away from the surface and providing conformational flexibility, which can enhance the accessibility of the binding site to the target molecule. This approach is instrumental in the development of sensitive and specific biosensors and other diagnostic platforms. axispharm.comnih.gov

Research into Molecular Recognition and Targeting Mechanisms at Material-Biological Interfaces

The dual functionality of this compound makes it an invaluable tool for investigating the complex interactions that occur at the interface between synthetic materials and biological systems.

Interactions with Calcium-Containing Biomaterials for Targeted Research Systems

The phosphonic acid moiety exhibits a strong affinity for calcium ions. axispharm.comaxispharm.comprecisepeg.com This property is of particular interest in the study and development of materials that interact with bone, which is rich in calcium phosphate (B84403) in the form of hydroxyapatite. researchgate.netgoogle.com By coating a material with this compound, researchers can create surfaces that preferentially bind to calcium-containing biomaterials.

This targeted binding has been explored for various applications, including the surface modification of implants to promote osseointegration. axispharm.com The phosphonic acid group can form stable complexes with the calcium in bone tissue, leading to a more stable interface between the implant and the surrounding bone. axispharm.com This targeted approach allows for the investigation of cellular responses to specific surface chemistries and topographies at the bone-implant interface.

Mimicking Biological Phosphorylation Sites for Protein Interaction Studies

Reversible protein phosphorylation is a key mechanism for regulating a vast array of cellular processes. The phosphate group, with its negative charge and specific geometry, often serves as a recognition motif for protein-protein interactions. nih.gov Phosphonic acids are structurally similar to phosphate esters and can act as stable, non-hydrolyzable mimics of phosphorylated amino acids like phosphoserine, phosphothreonine, and phosphotyrosine. nih.govbeilstein-journals.orgnih.gov

By incorporating this compound or similar phosphonate-containing molecules onto a surface, researchers can create a platform to study proteins that bind to phosphorylated targets. nih.gov This is particularly useful for studying the interactions of proteins involved in signal transduction pathways. acs.org The use of a non-hydrolyzable mimic allows for the stabilization of these interactions for detailed biophysical characterization, which can be challenging with native phosphorylated proteins that are susceptible to phosphatases. nih.gov This approach provides a powerful tool for dissecting the molecular basis of phosphorylation-dependent protein recognition. nih.govrsc.org

Future Research Directions and Translational Outlook for M Peg9 Phosphonic Acid

Development of Novel Synthetic Routes for Diverse m-PEG9-phosphonic acid Architectures

The future development of materials based on this compound is intrinsically linked to the ability to synthesize a wide array of molecular architectures. Current synthetic strategies for phosphonic acids often involve the hydrolysis of dialkyl phosphonate (B1237965) precursors. The two most prevalent methods are harsh acidic hydrolysis using concentrated hydrochloric acid (HCl) at reflux and the milder McKenna procedure, which utilizes bromotrimethylsilane (B50905) followed by methanolysis. d-nb.info

While effective, these methods present opportunities for innovation. Future research will likely focus on creating more modular and efficient synthetic pathways. These new routes could enable:

Variable PEG Chain Lengths: Systematic variation of the ethylene (B1197577) glycol repeat unit (n=9 in the parent compound) to finely tune the linker length, which can impact surface properties and biological interactions.

Heterobifunctional Designs: Incorporation of additional reactive functional groups at the methoxy-terminus of the PEG chain. This would transform the molecule into a heterobifunctional linker capable of first anchoring to a metal oxide surface via the phosphonate and then conjugating to another molecule (e.g., a protein, oligonucleotide, or dye) at its distal end.

Branched or Dendritic Architectures: Moving beyond linear structures to create multi-arm PEG-phosphonate systems. Such molecules could offer increased surface coverage density on nanoparticles or multivalent binding capabilities.

A key synthetic challenge is achieving these complex architectures while maintaining high purity and yield, which is critical for reproducible performance in advanced applications. d-nb.info The development of novel protecting group strategies and purification techniques will be essential to advancing these synthetic goals.

Exploration of this compound in Quantum and Advanced Electronic Materials Research

The phosphonic acid moiety is an exceptional anchoring group for a wide variety of metal oxide surfaces, forming stable, ordered monolayers. nih.govmdpi.com This property is particularly valuable in the realm of quantum materials and advanced electronics, where the interface between organic molecules and inorganic substrates is critical. The PEG chain, in turn, can improve the solubility and stability of functionalized materials in aqueous environments. axispharm.com

Future research is poised to explore the use of this compound and its derivatives in several key areas:

Quantum Dot (QD) Surface Functionalization: Phosphonic acids are used to create stable coatings on quantum dots, preventing their aggregation and improving their dispersibility for applications in bio-imaging and displays. princeton.edu Mercaptophosphonic acids, a related class of bifunctional linkers, have been shown to be effective in attaching QDs to metal oxides like ZnO and TiO2 for use in quantum dot sensitized solar cells. rsc.org The this compound linker could passivate QD surfaces, enhancing photoluminescence and stability.

Modification of Semiconductor Nanoparticles: Materials such as yttrium oxide (Y2O3) and zinc oxide (ZnO) nanoparticles can be surface-modified with PEG-phosphonates. mdpi.comprinceton.edu This treatment renders the nanoparticles hydrophilic and dispersible in aqueous media, which is crucial for their use in applications like nontoxic upconversion materials for cellular imaging. princeton.edu

Gate Dielectrics in Transistors: Self-assembled monolayers of phosphonates can form ultrathin, defect-free dielectric layers on metal oxide semiconductors, a critical component in next-generation, low-power flexible electronics.

Solid-State Batteries: Recent studies have shown that m-PEG phosphonic acids can modify the surface of garnet-type solid electrolytes (e.g., LLZO) in lithium metal batteries, leading to better interfacial contact, higher ionic conductivity, and improved cyclability. axispharm.com

The table below summarizes research findings on the application of phosphonic acid-based linkers in materials science.

Material ModifiedLinker TypeApplicationResearch FindingCitation
Zinc Oxide (ZnO) NanowiresMercaptophosphonic acidsQuantum Dot Sensitized Solar CellsLinkers allow for efficient, non-damaging functionalization of ZnO, enabling conformal coating with CuInS2 quantum dots and efficient electron transfer. rsc.org
Yttrium Oxide (Y2O3) NanoparticlesTetraethylene glycol-derived phosphonic acidBio-imagingPhosphonate bonding makes the nanoparticles highly dispersible in water, enabling their use as upconversion materials for cellular imaging. princeton.edu
Zinc Oxide (ZnO) NanoparticlesPerfluorinated phosphonic acidsStable Nanoparticle FilmsThe modifications form strongly bonded, ordered thin films on the nanoparticle surfaces, increasing their stability. mdpi.com
Garnet-type (LLZO) Electrolytesm-PEG phosphonic acidSolid-State Lithium BatteriesSurface modification leads to better interfacial contact and higher ionic conductivity. axispharm.com

Synergistic Integration of this compound with Artificial Intelligence and Machine Learning for Materials Design

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. cecam.org The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science by enabling predictive design and accelerating discovery. website-files.comresearchgate.net While direct ML studies on this compound are nascent, the frameworks exist to dramatically accelerate its future development. arxiv.orgmpie.de

Key synergistic opportunities include:

Accelerated Property Prediction: ML models, particularly graph neural networks, can be trained on datasets of different PEG-phosphonate architectures to predict key properties such as binding affinity to specific crystal faces, surface energy modification, and even electronic band gap alignment at the organic-inorganic interface. researchgate.netarxiv.org

Inverse Design and Generative Models: Instead of screening existing molecules, generative AI models like variational autoencoders (VAEs) or generative adversarial networks (GANs) can be used to design novel m-PEG-phosphonic acid architectures tailored to a desired property. arxiv.orgarxiv.org For example, an AI could be tasked to design a linker with optimal length and chemical functionality for maximizing electron transfer from a specific quantum dot.

Automated Synthesis Planning: Retrosynthesis AI tools can analyze a target molecule designed by a generative model and predict the most efficient and viable synthetic pathway to create it, saving significant time in the lab. cecam.orgwebsite-files.com This automated planning can help overcome the synthetic challenges outlined in section 8.1.

This data-driven approach, which combines computational modeling with high-throughput experimental validation, can create a closed loop for autonomous materials discovery, significantly reducing the time from concept to application. arxiv.orgmpie.de

Addressing Challenges in Large-Scale Production and Environmental Sustainability in Research

For this compound to move from a laboratory curiosity to a widely used specialty chemical, challenges in its production and environmental impact must be addressed. The multi-step syntheses common for such molecules can be difficult to scale up efficiently. d-nb.info

Future research in this area should focus on:

Process Intensification and Catalysis: Developing catalytic methods for C-P bond formation or PEGylation could reduce the number of steps, improve atom economy, and lower energy consumption compared to stoichiometric reactions. researchgate.net

Green Chemistry Principles: Applying the principles of green chemistry to the synthesis of this compound is crucial. researchgate.net This includes selecting less hazardous solvents, minimizing waste by-products, and designing processes that are safer by design. For instance, finding an alternative to the highly reactive bromotrimethylsilane used in the McKenna procedure would be a significant step. d-nb.info

Lifecycle and Sustainability Assessment: Moving beyond simple yield calculations, researchers can employ absolute environmental sustainability assessment (AESA) methods. rsc.org These approaches evaluate the environmental impact of a chemical's entire lifecycle—from raw material extraction to final disposal or recycling—relative to the planet's ecological capacity. rsc.org This holistic view is essential for developing truly "green" and sustainable materials. researchgate.net Learning from natural processes, such as the biosynthesis of phosphonates by marine microbes, could also inspire more sustainable production routes. nih.gov

Interdisciplinary Collaboration Opportunities at the Interface of Chemistry, Materials Science, and Biomedical Engineering

The multifaceted nature of this compound makes it an ideal nexus for interdisciplinary collaboration. mit.edu Its future advancement will depend on breaking down traditional research silos and fostering partnerships between experts in complementary fields. postech.ac.krhshl.de

Chemistry and Materials Science: Synthetic chemists can design and build novel linker architectures (as in 8.1), which materials scientists can then use to functionalize nanoparticles, quantum dots, and electronic devices. virginia.edu The characterization of the resulting hybrid materials and the study of their unique properties at the molecular interface require a deep integration of both fields. udel.edu

Materials Science and Biomedical Engineering: Materials scientists can create stable, biocompatible surfaces using this compound linkers (as in 8.2). axispharm.com Biomedical engineers can then leverage these advanced materials for applications such as targeted drug delivery (where the phosphonate group could target bone tissue), creating "stealth" coatings for medical implants to reduce immune rejection, and developing advanced biosensors. axispharm.comaxispharm.com

All Fields + AI/ML: Experts in artificial intelligence can collaborate with chemists, materials scientists, and engineers to build the predictive and generative models described in section 8.3. This synergy allows for data-driven discovery, where experimental results feed back into the models to refine future predictions, creating a rapid innovation cycle. mpie.de

Such collaborations are essential for translating fundamental chemical insights into tangible technological and medical solutions, driving progress in fields ranging from next-generation electronics to personalized medicine. mit.eduvirginia.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.